RGD-targeted Proapoptotic Peptide Trifluoroacetate
Overview
Description
RGD-targeted Proapoptotic Peptide Trifluoroacetate is a specialized peptide designed to target and induce apoptosis in cancer cells. The peptide contains the RGD (arginine-glycine-aspartic acid) motif, which specifically binds to integrin receptors overexpressed on the surface of cancer cells. This targeted approach allows for the selective delivery of proapoptotic signals to cancer cells, minimizing damage to healthy cells.
Mechanism of Action
Target of Action
The primary target of the RGD-targeted Proapoptotic Peptide Trifluoroacetate is the integrin receptor on the cancer cell surface . The RGD (Arginine-Glycine-Aspartic acid) motif in the peptide is a tri-peptide sequence that has a high affinity to integrin receptors . These receptors are overexpressed on the surface of cancer cells, making them an ideal target for cancer therapy .
Mode of Action
The this compound interacts with its target by recognizing and binding to the integrin receptors on the cancer cell surface . This peptide has an additional outstanding feature to penetrate to the extravascular space of the tumor and ability to penetrate to cancer cells . This interaction leads to changes in the cancer cells, disrupting their normal function and leading to their death .
Biochemical Pathways
It’s known that the peptide disrupts the normal function of cancer cells, which likely involves various biochemical pathways related to cell growth and survival .
Pharmacokinetics
Peptides are generally known for their lower molecular weight, which leads to more convenient production, lower immunogenicity, and more permeability in comparison with whole antibodies and even antibody fragments . These properties likely contribute to the bioavailability of the peptide.
Result of Action
The this compound induces apoptosis, or programmed cell death, in cancer cells . This is achieved by disrupting the normal function of the cells, leading to their death . The peptide has been shown to significantly enhance the anti-proliferative effects compared to its native form .
Biochemical Analysis
Biochemical Properties
The RGD-targeted Proapoptotic Peptide Trifluoroacetate interacts with integrin receptors on the cell surface . The RGD motif in the peptide is recognized by these receptors, facilitating the peptide’s entry into the cell . The nature of these interactions is specific, as the RGD motif is a highly conserved sequence that is recognized by integrin receptors .
Cellular Effects
The this compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by interacting with integrin receptors on the cell surface . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through its interaction with integrin receptors . The binding of the peptide to these receptors facilitates its entry into the cell . Once inside the cell, the peptide can influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of the this compound can change over time in laboratory settings . The peptide is stable under storage conditions of -20 ± 5 °C
Transport and Distribution
The this compound is transported and distributed within cells and tissues through its interaction with integrin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD-targeted Proapoptotic Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, industrial-scale purification methods, such as preparative HPLC, are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
RGD-targeted Proapoptotic Peptide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or targeting capabilities.
Scientific Research Applications
RGD-targeted Proapoptotic Peptide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in cell culture studies to investigate integrin-mediated cell signaling and apoptosis.
Medicine: Explored as a potential therapeutic agent for targeted cancer therapy, reducing the side effects associated with conventional treatments.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
RGD-4C Peptide: Another RGD-containing peptide used for targeting integrin receptors.
iRGD Peptide: An internalizing RGD peptide with enhanced cell penetration capabilities.
RGD-KLAK Peptide: A peptide that combines the RGD motif with a proapoptotic sequence for targeted cancer therapy.
Uniqueness
RGD-targeted Proapoptotic Peptide Trifluoroacetate stands out due to its trifluoroacetate moiety, which enhances its stability and solubility. Additionally, its specific design allows for efficient targeting and induction of apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOGMZDMOMCGJ-KDBWWPLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H200F3N35O33S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2822.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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